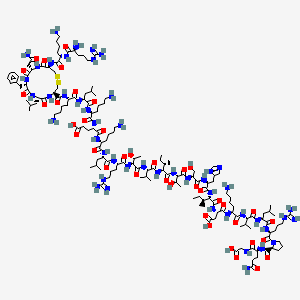

cathelicidin-PY

Description

Properties

bioactivity |

Antimicrobial |

|---|---|

sequence |

RKCNFLCKLKEKLRTVITSHIDKVLRPQG |

Origin of Product |

United States |

Biological Roles and Multifunctionality of Cathelicidin Py

Direct Antimicrobial Activities of Cathelicidin-PY

This compound exhibits a broad spectrum of antimicrobial activity, a characteristic feature of many cathelicidins. This activity is largely attributed to its cationic and amphipathic nature, which facilitates interaction with and disruption of microbial cell membranes. researchgate.netopenbiochemistryjournal.com The peptide has a net positive charge that allows it to bind to the negatively charged components of microbial membranes, leading to membrane perturbation and eventual cell death. researchgate.net

Broad-Spectrum Activity against Bacterial Pathogens

This compound has shown potent bactericidal effects against a variety of both Gram-positive and Gram-negative bacteria. Its mechanism of action involves the destruction of the bacterial cell membrane. acs.org

Research has confirmed the effectiveness of this compound against Gram-positive bacteria. For instance, it displays a notable minimum inhibitory concentration (MIC) against Staphylococcus aureus, a common and often drug-resistant pathogen. The peptide's ability to disrupt the integrity of the bacterial cell wall and membrane is a key factor in its efficacy.

The activity of this compound against Gram-negative bacteria is also well-documented. It has demonstrated potent activity against species such as Escherichia coli and Pseudomonas aeruginosa. A significant aspect of its function against Gram-negative bacteria is its ability to bind to and neutralize lipopolysaccharide (LPS), a major component of the outer membrane of these bacteria. acs.orgresearchgate.net This interaction not only contributes to the direct killing of the bacteria but also mitigates the inflammatory response triggered by LPS. acs.orgresearchgate.net

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against Various Bacterial Pathogens

| Bacterial Species | Type | MIC (μM) |

|---|---|---|

| Staphylococcus aureus | Gram-Positive | 2.74 |

| Escherichia coli | Gram-Negative | 1.37 |

Efficacy against Gram-Positive Bacteria

Antifungal Properties

In addition to its antibacterial properties, this compound possesses strong antifungal activity. nih.gov It has been shown to be effective against the pathogenic yeast Candida albicans, with a low MIC. The antifungal mechanism, similar to its antibacterial action, is believed to involve the disruption of the fungal cell membrane. researchgate.net

Table 2: Antifungal Activity of this compound

| Fungal Species | MIC (μM) |

|---|

Antiviral Activities

While research on the specific antiviral activities of this compound is less extensive, the broader family of cathelicidins has demonstrated significant antiviral potential against a range of viruses, including both enveloped and non-enveloped viruses. mdpi.com The mechanisms of action can include direct interaction with and destabilization of the viral envelope or inhibition of viral replication. mdpi.comnih.gov Given the established broad-spectrum activity of cathelicidins, it is plausible that this compound also possesses antiviral properties. researchgate.net

Anti-biofilm Effects

Bacterial biofilms, which are communities of bacteria encased in a self-produced matrix, are notoriously resistant to conventional antibiotics. u-cursos.clresearchgate.net Several cathelicidins have been shown to possess anti-biofilm capabilities, either by inhibiting biofilm formation or by disrupting established biofilms. openbiochemistryjournal.com The human cathelicidin (B612621) LL-37, for example, can prevent the formation of biofilms by various bacteria. researchgate.net While specific studies on this compound's anti-biofilm effects are not as prevalent, its membrane-disrupting activity suggests a potential to be effective against biofilm-forming pathogens. openbiochemistryjournal.com

Immunomodulatory Functions of this compound

The immunomodulatory capabilities of cathelicidins, including this compound, are a key aspect of their contribution to host defense. These peptides can influence the activity of various immune cells, such as macrophages and neutrophils, and modulate the production of inflammatory mediators to orchestrate an appropriate immune response. mdpi.com

Modulation of Inflammatory Responses

This compound demonstrates a significant ability to modulate inflammatory responses, primarily by regulating the production of key signaling molecules involved in inflammation. acs.org This modulation is critical for preventing excessive inflammation that can lead to tissue damage during an infection.

A key anti-inflammatory function of this compound is its ability to inhibit the production of pro-inflammatory mediators induced by bacterial endotoxins like lipopolysaccharide (LPS). acs.orgresearchgate.net Research has shown that this compound significantly suppresses the secretion of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and monocyte chemoattractant protein-1 (MCP-1) in LPS-stimulated macrophages. acs.orgresearchgate.net This inhibitory action is attributed to the peptide's capacity to bind to LPS, which in turn prevents the activation of the Toll-like receptor 4 (TLR4) inflammatory pathway. acs.orgresearchgate.net By neutralizing LPS, this compound effectively dampens the downstream signaling cascade that leads to the production of these potent inflammatory molecules. researchgate.net

| Pro-inflammatory Mediator | Effect of this compound | Reference |

| Tumor Necrosis Factor-alpha (TNF-α) | Inhibition of LPS-induced production | acs.orgresearchgate.net |

| Interleukin-6 (IL-6) | Inhibition of LPS-induced production | acs.orgresearchgate.net |

| Monocyte Chemoattractant Protein-1 (MCP-1) | Inhibition of LPS-induced production | acs.orgresearchgate.net |

| Nitric Oxide (NO) | Inhibition of LPS-induced production | acs.org |

While the direct induction of anti-inflammatory cytokines by this compound is not as extensively documented as its inhibitory effects on pro-inflammatory mediators, the broader family of cathelicidins is known to promote the production of anti-inflammatory cytokines like IL-10. This dual capability of suppressing pro-inflammatory signals while potentially enhancing anti-inflammatory responses highlights the sophisticated role of these peptides in maintaining immune homeostasis. The ability of some reptilian cathelicidins to induce IL-10 further suggests that this may be a conserved function within the cathelicidin family.

Regulation of Pro-inflammatory Mediators

Chemotactic Activities and Leukocyte Recruitment

A fundamental aspect of the immune response is the recruitment of leukocytes to sites of infection or injury. Cathelicidins, in general, are known to possess chemotactic properties, directly attracting immune cells or inducing the release of chemokines that signal for their migration. mdpi.com

Cathelicidins play a significant role in the recruitment and activation of neutrophils, which are often the first responders to an infection. oup.com While specific studies on this compound's direct effect on neutrophil influx are limited, related cathelicidins have been shown to induce neutrophil migration. elifesciences.org This recruitment is a critical step in the innate immune response, bringing phagocytic cells to the site of infection to clear pathogens. Furthermore, some cathelicidins can "prime" neutrophils, enhancing their bactericidal functions. acs.org

This compound has been shown to modulate the function of macrophages, key cells in both innate and adaptive immunity. acs.orgresearchgate.net By inhibiting the activation of macrophages by LPS, this compound prevents the excessive release of inflammatory mediators. acs.orgresearchgate.net Other cathelicidins have been shown to be chemotactic for monocytes and can influence their differentiation into macrophages. mdpi.com For instance, the human cathelicidin LL-37 can induce the production of various chemokines in monocytes, such as CCL2 and CCL5, which in turn recruit more immune cells to the site of inflammation. mdpi.com This modulation of monocyte and macrophage activity is crucial for both the initial response to pathogens and the subsequent resolution of inflammation.

Dendritic Cell and Lymphocyte Interactions

Currently, there is a lack of specific research in the public domain detailing the direct interactions of this compound with dendritic cells and lymphocytes. While other cathelicidins, such as human LL-37 and murine CRAMP, have been shown to modulate the function of these adaptive immune cells, similar studies have not been reported for this compound. nih.govbiorxiv.org Therefore, the precise role of this compound in influencing dendritic cell maturation, antigen presentation, and T and B lymphocyte activation remains to be elucidated.

Neutralization of Microbial Components

A significant immunomodulatory function of this compound is its ability to neutralize bacterial components, most notably lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria.

Research has demonstrated that this compound can directly bind to LPS. This interaction is critical in mitigating the potent inflammatory response typically induced by LPS. By binding to LPS, this compound inhibits the activation of the Toll-like receptor 4 (TLR4) signaling pathway. This inhibitory action has been shown to suppress the production of several key pro-inflammatory mediators in murine macrophage-like RAW 264.7 cells. acs.orgresearchgate.net

The anti-inflammatory effects of this compound are concentration-dependent. It significantly inhibits the production of nitric oxide (NO), a signaling molecule involved in inflammation, and pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), and monocyte chemoattractant protein-1 (MCP-1). researchgate.net In a mouse model of acute liver failure induced by LPS and D-galactosamine, treatment with this compound demonstrated a strong endotoxin-neutralizing capacity, reduced hepatocyte apoptosis, and significantly improved the survival rate of the animals.

Table 1: Inhibitory Effects of this compound on LPS-Induced Inflammatory Mediators

| Inflammatory Mediator | Cell Line/Model | Observed Effect | Reference |

|---|---|---|---|

| Nitric Oxide (NO) | RAW 264.7 macrophages | Inhibition of production | |

| Tumor Necrosis Factor-α (TNF-α) | RAW 264.7 macrophages | Inhibition of production | researchgate.net |

| Interleukin-6 (IL-6) | RAW 264.7 macrophages | Inhibition of production | researchgate.net |

| Monocyte Chemoattractant Protein-1 (MCP-1) | RAW 264.7 macrophages | Inhibition of production | researchgate.net |

| Endotoxin (B1171834) (LPS) | In vitro Limulus Amebocyte Lysate (LAL) assay; In vivo mouse model of acute liver failure | Direct neutralization |

Influence on Cellular Differentiation and Proliferation

The influence of this compound on the differentiation and proliferation of various cell types has not been extensively studied. However, existing research indicates that it exhibits low cytotoxicity towards mammalian cells. acs.org Specifically, studies on the murine macrophage cell line RAW 264.7 have shown that this compound has minimal impact on cell viability at concentrations effective for its antimicrobial and anti-inflammatory activities. acs.org

While research on other amphibian cathelicidins has shown effects on the proliferation of keratinocytes and fibroblasts, which is relevant to wound healing, specific data on this compound's role in the proliferation or differentiation of these or other cell types like immune cells is not currently available.

Enhancement of Phagocytosis

There is no direct experimental evidence to date demonstrating that this compound enhances phagocytosis. However, studies on a related non-bactericidal cathelicidin from the tree frog Polypedates puerensis, named PopuCATH, have shown a marked enhancement of neutrophil phagocytosis. elifesciences.org Given the functional conservation often observed within peptide families from related species, it is plausible that this compound may also possess phagocytosis-enhancing capabilities, but this requires direct investigation.

Modulation of Neutrophil Extracellular Traps (NETs)

Similar to phagocytosis, the direct effect of this compound on the formation of Neutrophil Extracellular Traps (NETs) has not been reported. NETs are web-like structures composed of DNA, histones, and granular proteins released by neutrophils to trap and kill pathogens. The aforementioned study on the related peptide PopuCATH demonstrated that it promotes the release of NETs. elifesciences.org This suggests a potential mechanism by which frog-derived cathelicidins contribute to host defense, but specific studies are needed to confirm this role for this compound.

Role in Tissue Homeostasis and Repair Processes

The direct role of this compound in tissue homeostasis and repair processes, such as wound healing and angiogenesis, remains an area for future research. Cathelicidins from other species, including other amphibians, are known to promote these processes by stimulating the proliferation and migration of epithelial cells and fibroblasts, and by promoting the formation of new blood vessels. mdpi.com For instance, another frog-derived cathelicidin, cathelicidin-NV, has been shown to accelerate cutaneous wound healing in mice. While these findings suggest a potential pro-healing role for this compound, direct experimental validation is required.

Molecular Mechanisms of Action of Cathelicidin Py

Membrane-Targeting Mechanisms

The initial and most critical phase of cathelicidin-PY's action is its interaction with and subsequent disruption of the microbial cell membrane. elifesciences.orgresearchgate.net This process is governed by the peptide's specific physicochemical properties and the composition of the target membrane.

Interaction with Microbial Cell Membranes

This compound is a cationic peptide, possessing a net positive charge of +6 at a neutral pH. mdpi.com This pronounced positive charge facilitates a strong electrostatic attraction to the negatively charged components of microbial cell surfaces, such as lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria and teichoic acids in the cell walls of Gram-positive bacteria. researchgate.netopenbiochemistryjournal.com

Nuclear magnetic resonance (NMR) spectroscopy has shown that this compound adopts a tertiary structure with a surface that is mostly positively charged. acs.org This structure includes an amphiphilic α-helix region (spanning from Threonine-15 to Serine-19) which allows the peptide to engage with and insert into the amphiphilic bacterial membranes. acs.orgresearchgate.net NMR titration experiments have confirmed that most of the peptide's residues are involved in binding to LPS, indicating a comprehensive interaction. researchgate.net This initial binding is a crucial step that concentrates the peptide on the bacterial surface, preceding membrane damage. openbiochemistryjournal.com

Membrane Permeabilization and Pore Formation Models

Following accumulation on the microbial surface, the bactericidal action of this compound is primarily achieved through the physical disruption of the cell membrane. acs.orgresearchgate.net Scanning electron microscopy analysis has confirmed that the peptide perturbs the bacterial membrane, leading to a loss of integrity. researchgate.net

While the precise model of pore formation for this compound has not been definitively elucidated, the mechanisms for other α-helical cathelicidins provide likely models. These include:

The Carpet Model: In this model, the peptides accumulate and align on the membrane surface, parallel to the lipid bilayer. Once a critical concentration is reached, they disrupt the membrane in a detergent-like manner, leading to the formation of transient pores or the dissolution of the membrane into micelle-like structures. mdpi.com

The Toroidal Pore Model: Here, the peptides insert perpendicularly into the lipid bilayer, inducing the lipid monolayers to bend continuously from the outer to the inner leaflet, creating a water-filled pore lined by both the peptides and lipid head groups. mdpi.com

For many amphibian-derived helical cathelicidins, adopting an α-helical structure upon contacting the membrane is key to enabling membrane penetration and the formation of transmembrane pores, which results in bacterial lysis. This disruption leads to the leakage of intracellular contents and ultimately, cell death. researchgate.net

Specificity towards Anionic Bacterial Membranes

The selective action of this compound against microbial cells, with low toxicity towards host cells, is a hallmark of many antimicrobial peptides. mdpi.com This specificity is rooted in the fundamental differences between microbial and mammalian cell membranes.

Bacterial membranes are rich in anionic phospholipids (B1166683), such as phosphatidylglycerol, which gives them a net negative charge. researchgate.net This anionic nature strongly attracts the cationic this compound via electrostatic forces. researchgate.net In contrast, the outer membranes of mammalian cells are primarily composed of zwitterionic phospholipids like phosphatidylcholine and sphingomyelin, resulting in an electrically neutral surface that has a much lower affinity for the peptide. This electrostatic selectivity ensures that the peptide preferentially targets and disrupts bacterial membranes over those of the host.

| Property | Value/Description | Reference |

|---|---|---|

| Amino Acid Sequence | RKCNFLCKLKEKLRTVITSHIDKVLRPQG | acs.org |

| Net Charge (pH 7.0) | +6 | mdpi.com |

| Key Structural Feature | Amphiphilic α-helix (Thr15-Ser19) | acs.org |

| Disulfide Bridge | Between Cys3 and Cys7 | mdpi.com |

Intracellular Mechanisms and Target Inhibition

While membrane disruption is the primary bactericidal mechanism for many cathelicidins, some are known to translocate across the membrane to inhibit essential intracellular processes. This can occur with or without significant membrane lysis. mdpi.com

Inhibition of Protein Synthesis

Inhibition of protein synthesis is another intracellular mechanism employed by certain cathelicidins, particularly proline-rich antimicrobial peptides (PrAMPs) such as Bac5 and PR-39. These peptides can enter the cytoplasm and interfere with ribosome function, thereby halting protein production and leading to cell death. mdpi.com

As with nucleic acid inhibition, there is currently no direct evidence from the performed searches to suggest that this compound's mode of action involves the inhibition of protein synthesis. The available research points towards membrane destruction as its definitive antimicrobial mechanism. acs.orgresearchgate.net

| Cathelicidin (B612621) | Primary Mechanism of Action | Reference |

|---|---|---|

| This compound | Destruction of the cell membrane | acs.org |

| Indolicidin | Inhibition of DNA synthesis | |

| PR-39, Bac5 (PrAMPs) | Inhibition of protein synthesis | |

| LL-37 | Membrane disruption; enzyme activity inhibition | mdpi.com |

Modulation of Intracellular Enzyme Activity

Current scientific literature has not yet documented the specific modulation of intracellular enzyme activities by this compound. While other members of the cathelicidin family have been shown to interact with and inhibit intracellular targets such as specific enzymes, research focusing on this particular mechanism for this compound is not available. uu.nl

Receptor-Mediated Signaling Pathways

This compound's immunomodulatory effects are primarily understood through its interaction with receptor-mediated signaling, particularly its ability to modulate Toll-Like Receptor pathways.

The principal anti-inflammatory mechanism of this compound is its ability to inhibit the inflammatory response pathway mediated by Toll-like receptor 4 (TLR4). acs.org This action is not due to direct binding to the receptor itself, but rather through a neutralization strategy.

Research, including Nuclear Magnetic Resonance (NMR) titration experiments, has confirmed that this compound directly binds to lipopolysaccharide (LPS), the major outer membrane component of Gram-negative bacteria. acs.org LPS is a potent activator of the TLR4 signaling cascade. By binding to LPS, this compound effectively sequesters it, preventing its interaction with the TLR4 receptor complex on immune cells like macrophages. acs.org This inhibition of TLR4 activation leads to a significant reduction in the downstream production of key inflammatory mediators. acs.org

In studies using LPS-stimulated murine macrophage cell lines (RAW 264.7), this compound markedly suppressed the production of nitric oxide (NO) and several pro-inflammatory cytokines. acs.org The inhibition of these molecules underscores its role as an anti-inflammatory agent.

| Inflammatory Mediator | Function | Effect of this compound | Reference |

|---|---|---|---|

| Nitric Oxide (NO) | Signaling molecule, high levels contribute to inflammation | Significantly inhibited | acs.org |

| Tumor necrosis factor-α (TNF-α) | Pro-inflammatory cytokine involved in systemic inflammation | Significantly inhibited | acs.org |

| Interleukin-6 (IL-6) | Pro-inflammatory cytokine | Significantly inhibited | acs.org |

| Monocyte chemoattractant protein-1 (MCP-1) | Chemokine that recruits monocytes to sites of inflammation | Significantly inhibited | acs.org |

There is currently no scientific evidence to suggest that this compound interacts with or signals through the Formyl Peptide Receptor (FPR) family. While other cathelicidins, such as human LL-37, utilize these receptors to mediate chemotaxis, this function has not been documented for this compound. tandfonline.comoup.com

The direct activation of chemokine receptors by this compound has not been reported in the available scientific literature. The ability of other cathelicidins to act as ligands for chemokine receptors like CXCR2 has been established, but similar studies have not been conducted or reported for this compound. oregonstate.edu

Current research has not identified any other specific cellular receptors that are engaged by this compound. Although the broader cathelicidin family is known to interact with a variety of receptors including purinergic receptors (e.g., P2X7) and Mas-related gene X2 (MrgX2), no such interactions have been demonstrated for this compound.

Structure Activity Relationships Sar and Peptide Engineering of Cathelicidin Py

Importance of Structural Features for Biological Activity

The biological efficacy of Cathelicidin-PY is intrinsically linked to its specific physicochemical and structural characteristics. Key features such as disulfide bridges, helical content, cationicity, and amphipathicity collectively determine its antimicrobial power and stability.

Role of Disulfide Bridges in this compound Activity and Stability

This compound is a 29-residue peptide that naturally possesses a single disulfide bridge between Cysteine residues at positions 3 and 7 (Cys3 and Cys7). mdpi.com This N-terminal cyclic structure was initially hypothesized to be essential for its biological activities. However, detailed structure-activity relationship studies have surprisingly revealed that this disulfide bridge is not a strict requirement for its antimicrobial action or for maintaining its secondary structure. researchgate.netdntb.gov.uamdpi.com

To investigate the importance of this covalent bond, a linear analogue was synthesized where the cysteine residues were replaced with alanine (B10760859). researchgate.net This alanine-substituted analogue demonstrated only a twofold decrease in antimicrobial activity against E. coli compared to the native, disulfide-cyclized peptide. mdpi.com This finding indicates that the disulfide bond is amenable to synthetic modification without a catastrophic loss of function.

Despite its non-essential role in direct antimicrobial activity, the native disulfide bridge is a feature of a peptide that is susceptible to proteolytic degradation. Studies on the stability of this compound in human serum showed that the peptide degrades rapidly, with approximately only 10% remaining intact after 3 hours. This suggests that while the disulfide bridge itself does not confer significant proteolytic resistance, modifications to the peptide's cyclic nature could be a viable strategy to enhance stability. researchgate.net

Influence of Helical Content and Conformation

The secondary structure of this compound is highly dependent on its environment. Circular dichroism (CD) spectroscopy studies have shown that in an aqueous solution (pH 7.4 phosphate (B84403) buffer), the peptide exists in a random coil conformation. researchgate.net However, in a membrane-mimetic environment, such as a mixture of trifluoroethanol (TFE) and water, it undergoes a conformational transition to adopt an α-helical structure. researchgate.net This transition is a common characteristic for many antimicrobial peptides, which are often unstructured in solution and fold upon interacting with bacterial membranes.

Nuclear magnetic resonance (NMR) spectroscopy has identified a specific helical region within the peptide, spanning from Threonine-15 to Serine-19 (Thr15–Ser19). acs.org The formation of this amphipathic α-helix is considered crucial for its mechanism of action, which involves the disruption of microbial cell membranes. acs.org Interestingly, the removal of the native disulfide bridge in the alanine-substituted analogue did not significantly alter this conformational behavior, as it also displayed a random coil structure in buffer and an α-helical structure in the membrane-mimetic environment. researchgate.net

Impact of Cationicity and Amphipathicity

This compound is a cationic peptide, possessing a net positive charge of +6 at a physiological pH of 7.0. mdpi.com This positive charge is a critical feature, facilitating the initial electrostatic interaction with the negatively charged components of bacterial membranes, such as lipopolysaccharide (LPS) in Gram-negative bacteria. mdpi.comresearchgate.net The tertiary structure of the peptide reveals a predominantly positively charged electrostatic surface, which is crucial for this binding. acs.orgresearchgate.net

Once bound to the membrane surface, the amphipathic nature of its α-helix comes into play. This structure strategically separates hydrophobic and hydrophilic amino acid residues, allowing the peptide to insert into and disrupt the lipid bilayer, leading to membrane permeabilization and cell death. acs.orgresearchgate.net The combination of strong positive charge and an inducible amphipathic helix is a hallmark of many potent, membrane-lytic antimicrobial peptides. mdpi.com

Synthetic Modifications and Analogue Design

The discovery that the native disulfide bridge of this compound is not essential for its activity has opened avenues for peptide engineering. Synthetic modifications aim to create analogues with improved potency, selectivity, and stability.

Amino Acid Substitutions and Peptidomimetics

A key strategy in studying SAR is the substitution of specific amino acids. The creation of the linear, alanine-substituted analogue of this compound was a pivotal step in understanding the role of the Cys3-Cys7 disulfide bond. researchgate.net

Further modifications have involved the design of peptidomimetics, specifically a series of lactam-bridged analogues. researchgate.netmdpi.com In these analogues, the disulfide bridge was replaced with a more stable lactam bridge, created by side chain-to-side chain cyclization. researchgate.net These synthetic efforts demonstrate that the N-terminal cyclic structure can be chemically manipulated, potentially leading to derivatives with enhanced therapeutic properties like improved stability. mdpi.com

Cyclization Strategies and Introduction of Cyclic Bridges

Peptide cyclization is a well-established strategy to enhance the stability and conformational rigidity of peptides. researchgate.net For this compound, research has explored the replacement of the native disulfide bridge with more robust cyclic structures. A series of lactam-bridged peptidomimetics were synthesized to probe the impact of this modification. mdpi.com

These strategies included creating cyclic bridges of varying lengths. mdpi.com For instance, analogues were designed with lactam bridges between positions 3 and 7. mdpi.com Additionally, a bicyclic derivative, featuring both the native disulfide bridge and a head-to-tail cyclic bridge, was synthesized. researchgate.netdntb.gov.ua While some of these lactam-bridged analogues retained potent activity against Gram-negative pathogens and showed a modest improvement in serum stability, the bicyclic analogue lost both its secondary structure and bioactivity. mdpi.com

These findings underscore the delicate balance between structural modification and biological function. While the native disulfide bridge is dispensable, the introduction of different or additional cyclic constraints can have varied and sometimes detrimental effects on the peptide's activity.

Data Tables

Table 1: Antimicrobial Activity of this compound and its Analogues

The following table presents the Minimal Inhibitory Concentrations (MICs) of synthetic this compound and its modified analogues against various microorganisms. Data is sourced from Dissanayake et al. (2023). mdpi.com

| Compound | Sequence/Modification | MIC (μM) vs E. coli | MIC (μM) vs S. aureus | MIC (μM) vs C. albicans |

| This compound (1) | Native Disulfide Bridge (Cys3-Cys7) | 2 | >128 | >128 |

| Analogue (2) | Linear (Ala3, Ala7 substitution) | 4 | >128 | >128 |

| Analogue (3) | Bicyclic (Head-to-tail cyclized) | >128 | >128 | >128 |

| Analogue (4) | Lactam Bridge (Asp3-Dab7) | 2 | >128 | >128 |

| Analogue (6) | Lactam Bridge (Glu3-Dab7) | 2 | >128 | >128 |

| Analogue (8) | Lactam Bridge (Asp3-Orn7) | 4 | >128 | >128 |

Dab = 2,4-diaminobutyric acid; Orn = Ornithine

Table 2: Serum Stability of this compound and Selected Analogues

The proteolytic stability of this compound and its analogues was assessed by measuring the percentage of intact peptide remaining after incubation in human serum. Data is sourced from Dissanayake et al. (2023).

| Compound | Description | % Remaining after 3h | % Remaining after 6h |

| This compound (1) | Native Disulfide Bridge | ~10% | Near total degradation |

| Analogue (2) | Linear (Ala substitution) | - | - |

| Analogue (8) | Lactam Bridge (Asp3-Orn7) | Modest improvement noted | Modest improvement noted |

Note: Specific percentage values for Analogue 8 were not detailed in the source, only a "modest improvement" was stated. mdpi.com Stability of the bicyclic analogue (3) was not investigated due to loss of activity.

Strategies for Enhanced Proteolytic Stability

A primary challenge in the therapeutic development of peptides like this compound is their susceptibility to degradation by proteases. researchgate.net To address this, researchers have explored several peptide engineering strategies aimed at improving stability while retaining or enhancing biological activity.

One key approach involves modifying the cyclic structure of the peptide. Studies on this compound have investigated the replacement of the native disulfide bond, which can be susceptible to reducing conditions, with more robust linkages. researchgate.net A significant finding was that the disulfide bridge, while present in the native form, is not essential for antimicrobial activity. researchgate.net This discovery opened the door to creating more stable analogues.

Strategies employed to enhance the proteolytic stability of this compound include:

Lactam-Bridged Analogues: Replacing the disulfide bond with a more stable lactam bridge is a common strategy in peptide engineering. researchgate.net For this compound, a series of lactam-bridged peptidomimetics were synthesized. These analogues, cyclized from side chain to side chain, were designed to mimic the native structure but with enhanced resistance to enzymatic degradation. researchgate.net

Bicyclic Derivatives: To further constrain the peptide's conformation and potentially increase stability, a bicyclic head-to-tail cyclized derivative of this compound was developed. Macrocyclisation is a known method for improving proteolytic stability and other pharmacokinetic properties of peptides. researchgate.net

Linear Analogues: To probe the function of the disulfide bridge, a linear analogue was created by substituting the cysteine residues with alanines. researchgate.net The stability of this linear version, along with the native peptide and a lactam-bridged analogue, was tested in human serum.

Amino Acid Substitution: The incorporation of non-canonical amino acids is another effective method for increasing proteolytic stability. researchgate.net While specific applications of this to this compound are part of broader peptide engineering principles, the focus has been on modifying the cyclic bridge. researchgate.net

The proteolytic stability of the native this compound and key analogues was assessed by incubation in human serum, demonstrating the effectiveness of these engineering strategies.

Correlation between Structure and Specific Biological Activities

The modification of this compound's structure has allowed researchers to explore the links between its physical form and its distinct biological functions, namely its direct antimicrobial effects and its ability to modulate the host immune response.

Selective Antimicrobial Activity Profiles

This compound originally demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungi. However, detailed investigations using synthetic analogues have revealed a more selective activity profile.

Research has shown that both the synthetic native peptide and its analogues exhibit selective and potent activity against the Gram-negative pathogen Escherichia coli, particularly in the presence of physiologically relevant concentrations of divalent cations. researchgate.net This is a significant finding, as the antibacterial effect of many cathelicidins can be limited by high salt concentrations. researchgate.net

The mechanism of action is believed to involve the perturbation and disruption of the bacterial cell membrane integrity, a common feature of many antimicrobial peptides. researchgate.netresearchgate.net

Table 1: Antimicrobial Activity of this compound

| Organism Type | Species | Activity | Citation |

|---|---|---|---|

| Gram-positive Bacteria | Staphylococcus aureus | Potent | |

| Gram-negative Bacteria | Escherichia coli | Potent | |

| Gram-negative Bacteria | Pseudomonas aeruginosa | Potent | |

| Fungi | Candida albicans | Potent |

Disentangling Direct Antimicrobial versus Immunomodulatory Roles

Cathelicidins are known to be pleiotropic, often exhibiting both direct antimicrobial and immunomodulatory functions. umh.es this compound is no exception, demonstrating potent anti-inflammatory properties alongside its microbicidal activity. acs.org A significant challenge and area of active research is to uncouple these two functions.

The immunomodulatory effects of this compound are highlighted by its strong ability to bind and neutralize lipopolysaccharide (LPS), the major endotoxin (B1171834) component of the outer membrane of Gram-negative bacteria. acs.orgresearchgate.net By binding to LPS, this compound can inhibit the activation of the Toll-like receptor 4 (TLR4) inflammatory pathway, thereby suppressing the production of inflammatory cytokines like TNF-α and IL-6. acs.orgresearchgate.net This anti-inflammatory action contributes to its ability to protect against sepsis. mdpi.com Preliminary studies in mouse models of acute liver failure have shown that this compound can neutralize endotoxins, reduce hepatocyte apoptosis, and significantly improve survival rates. nih.gov

The engineering of analogues provides a tool to disentangle these roles. By creating peptides with modified structures, researchers can assess how these changes differentially affect antimicrobial potency versus immunomodulatory capacity. For instance, the finding that the disulfide bridge is not essential for antimicrobial activity allows for the design of analogues where this region is modified to potentially fine-tune the immunomodulatory response without sacrificing the direct killing effect. researchgate.net While many cathelicidins are studied for their direct antimicrobial effects, it is increasingly suggested that their primary role in host defense may be immunomodulatory, with the direct killing of microbes being secondary, especially under physiological conditions where their bactericidal activity might be inhibited. The research on this compound, with its dual functions, contributes to this broader understanding of how these peptides operate in innate immunity. acs.org

Regulation of Cathelicidin Py Gene Expression

Transcriptional Regulation of Cathelicidin (B612621) Genes

The primary level of control for cathelicidin production occurs at the level of gene transcription. Various stimuli, including endogenous factors and microbial components, can initiate the expression of cathelicidin genes.

In humans and other primates, the active form of vitamin D, 1,25-dihydroxyvitamin D3 (1,25(OH)2D3), is a potent inducer of cathelicidin gene expression. nih.gov This regulation is mediated through the vitamin D receptor (VDR), a nuclear hormone receptor that functions as a ligand-activated transcription factor. Upon binding 1,25(OH)2D3, the VDR forms a complex with the retinoid X receptor (RXR) and binds to specific DNA sequences known as vitamin D response elements (VDREs) located in the promoter region of the target gene. The human cathelicidin antimicrobial peptide (CAMP) gene contains a VDRE in its promoter, making it a direct target of the VDR. This VDR-dependent pathway is crucial for the induction of cathelicidin in various cell types, including myeloid cells and keratinocytes. Interestingly, this regulatory mechanism appears to be specific to primates, as the VDRE is located within a primate-specific genetic element and is absent in the cathelicidin gene promoters of other mammals like mice. escholarship.org

Infection and the presence of microbial components are powerful stimuli for cathelicidin gene expression. Pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS) from Gram-negative bacteria and lipoteichoic acid from Gram-positive bacteria, are recognized by Toll-like receptors (TLRs) on immune and epithelial cells. This recognition triggers signaling cascades that lead to the upregulation of cathelicidin gene transcription. escholarship.org For instance, TLR activation can increase the expression of the enzyme CYP27B1, which converts circulating 25-hydroxyvitamin D3 into the active 1,25(OH)2D3, thereby locally increasing the ligand for VDR and inducing cathelicidin expression. escholarship.orgelsevier.es In some cases, bacterial components can directly stimulate cathelicidin production. For example, Staphylococcus aureus has been shown to induce the expression of the hCAP18/LL-37 gene in keratinocytes. caister.com Conversely, some pathogens have evolved mechanisms to suppress cathelicidin expression as a means of evading the host's innate immune response.

Beyond the VDR pathway, several other transcription factors and signaling pathways are involved in regulating cathelicidin gene expression. These include:

Activator protein-1 (AP-1): This transcription factor is involved in the induction of cathelicidin expression in response to certain stimuli, such as sodium butyrate (B1204436) in lung epithelial cells.

cAMP-response element-binding protein (CREB): In mucosal epithelial cells, cAMP signaling pathways regulate cathelicidin expression through the activation of CREB, which binds to the cathelicidin promoter.

Nuclear factor-kappa B (NF-κB): This key inflammatory transcription factor can be activated by TLR signaling and is implicated in the induction of cathelicidin expression. oup.com

Mitogen-activated protein kinase (MAPK) pathways: Signaling through MAPK pathways, such as p38 and JNK, can also contribute to the regulation of cathelicidin synthesis in epithelial cells. oup.com

CCAAT/enhancer-binding protein α (C/EBPα): Endoplasmic reticulum stress can induce cathelicidin expression through an NF-κB-C/EBPα activation pathway, which is independent of the VDR.

The interplay of these transcription factors and signaling pathways allows for a complex and context-dependent regulation of cathelicidin gene expression, ensuring a tailored response to different physiological and pathological conditions.

Influence of Microbial Components and Infection

Post-Translational Processing and Activation

Cathelicidins are synthesized as inactive precursor proteins, known as prepropeptides. mdpi.com The prepropeptide consists of a signal peptide, a highly conserved N-terminal prodomain called the cathelin-like domain, and a variable C-terminal domain that constitutes the mature antimicrobial peptide. mdpi.com The signal peptide directs the precursor to the appropriate cellular compartment, typically secretory granules in neutrophils, and is subsequently cleaved. oup.com The resulting proprotein is stored in these granules. oup.com

Upon stimulation by microbial or host signals, the inactive proprotein is released from the cell. oup.com In the extracellular space, the proprotein undergoes proteolytic cleavage by serine proteases, such as proteinase 3 in humans and elastase in other mammals, to release the active C-terminal peptide. oup.com This final processing step is crucial for the antimicrobial and immunomodulatory functions of the cathelicidin.

Cellular and Tissue-Specific Expression Patterns

Cathelicidin-PY, like other cathelicidins, exhibits a distinct cellular and tissue-specific expression pattern, which is critical for its role in innate immunity at various sites within the body.

Cathelicidins are prominently expressed in a variety of immune cells, reflecting their central role in host defense. These include:

Neutrophils: These are a primary source of cathelicidins, which are stored in their secondary granules and released upon activation. oup.complos.org

Monocytes and Macrophages: These phagocytic cells also produce cathelicidins, particularly in response to inflammatory stimuli and infection.

Mast Cells: These tissue-resident immune cells express cathelicidins, contributing to the antimicrobial barrier at mucosal surfaces. plos.org

Lymphocytes: Expression of cathelicidins has also been observed in T cells and B cells.

Natural Killer (NK) Cells: These cells of the innate immune system also contribute to the production of cathelicidins. caister.com

The expression of cathelicidins in these immune cells allows for a rapid deployment of this antimicrobial peptide to sites of infection and inflammation.

Production by Epithelial Cells

The synthesis of the antimicrobial peptide this compound has been identified in the epithelial tissues of the frog, Paa yunnanensis. acs.orgcapes.gov.brresearchgate.net Specifically, this peptide is a component of the skin secretions of this amphibian species, indicating its production by cutaneous epithelial cells. acs.orgcapes.gov.brresearchgate.netsemanticscholar.org The skin, as the primary interface between the organism and its environment, serves as a crucial barrier, and the localized production of antimicrobial peptides like this compound is a key feature of the innate immune defense in this tissue. openbiochemistryjournal.comopenbiochemistryjournal.commdpi.com

The expression of the gene encoding this compound has been confirmed in the skin of Paa yunnanensis through the successful cloning of its corresponding cDNA from a skin-derived library. semanticscholar.org Further analysis using Reverse Transcription-Polymerase Chain Reaction (RT-PCR) has provided insights into the tissue-specific expression profile of the this compound gene. This research revealed that while the gene is expressed in multiple tissues, the skin is a notable site of its transcription. acs.org

While it is established that epithelial cells in the skin of Paa yunnanensis produce this compound, the precise molecular pathways that regulate the expression of its gene remain to be fully elucidated. In vertebrates, the expression of cathelicidin genes is often inducible, meaning it increases in response to infection or inflammatory stimuli. openbiochemistryjournal.com For instance, in mammals, factors such as bacterial components (e.g., lipopolysaccharide) and endogenous signaling molecules like vitamin D can significantly upregulate cathelicidin gene expression. openbiochemistryjournal.com In amphibians, cathelicidin expression is also known to be responsive to pathogens. this compound itself has been shown to inhibit the Toll-like receptor 4 (TLR4) inflammatory response pathway, which is activated by lipopolysaccharide, suggesting a close relationship with the host's pathogen-sensing mechanisms. acs.orgcapes.gov.br However, specific studies detailing the transcription factors and signaling cascades that directly control this compound gene activation in the epithelial cells of Paa yunnanensis are not yet available in the scientific literature.

The table below summarizes the known tissue distribution of this compound gene expression in Paa yunnanensis, as determined by RT-PCR analysis. acs.org

| Tissue | This compound Gene Expression |

| Skin | Expressed |

| Gallbladder | Expressed |

| Liver | Expressed |

| Kidney | Expressed |

| Intestine | Expressed |

| Stomach | Expressed |

| Muscle | Expressed |

| Heart | Expressed |

| Lung | Expressed |

| Spleen | Expressed |

| Brain | Not Expressed |

Pre Clinical Therapeutic Potential of Cathelicidin Py and Analogues

Applications in In vivo Infection Models

The therapeutic efficacy of cathelicidin-PY and its analogues has been explored in various animal models of infection, revealing significant potential in both systemic and localized infectious diseases. These studies highlight the multifaceted mechanisms through which these peptides can combat pathogens and modulate the host's immune response to infection.

Anti-Bacterial Strategies in Animal Models

In vivo studies have substantiated the anti-bacterial effects of this compound and related peptides, demonstrating their ability to reduce bacterial burden and improve survival in animal models of severe infections.

While direct in vivo studies of this compound in bacterial sepsis models are emerging, a key study has demonstrated its significant therapeutic potential in a mouse model of acute liver failure, a condition often exacerbated by systemic bacterial components like lipopolysaccharide (LPS). In this model, which mimics the systemic inflammatory response seen in sepsis, this compound showcased a strong ability to neutralize endotoxins. This led to a marked reduction in liver injury and hepatocyte apoptosis, and notably, a significant improvement in the survival rate of the animals.

The protective effects in this systemic inflammation model are further supported by the performance of other cathelicidins in sepsis models. For instance, the bovine cathelicidin (B612621) BMAP-28 has been shown to reduce sepsis mortality in mice infected with Staphylococcus aureus. Similarly, the python-derived cathelicidin CATHPb1 conferred protection in mouse models of methicillin-resistant S. aureus (MRSA) and vancomycin-resistant S. aureus (VRSA) infection. nih.gov Another analogue, PopuCATH, increased the survival rates of septic mice. elifesciences.org

Table 1: Efficacy of this compound in a Systemic Inflammation Model

| Animal Model | Key Findings | Reference |

|---|

Although specific data on this compound in localized infection models is not yet available, studies on related cathelicidins provide strong evidence for their potential in such applications. For example, cathelicidin-BF, derived from a snake, has been evaluated in a mouse skin colonization model. When administered topically as a gel, it was effective in relieving Propionibacterium acnes-induced ear swelling and granulomatous inflammation.

Furthermore, a synthetic cathelicidin-like peptoid, P13#1, has demonstrated high efficacy in a mouse model of subcutaneous infection with S. aureus. mdpi.com This highlights the potential of cathelicidin-based therapies for treating localized skin and soft tissue infections. Another cathelicidin analogue, TS-CATH, has been shown to promote wound healing in a mouse model of meropenem-resistant P. aeruginosa infection by eradicating bacterial growth in the wound.

Table 2: Efficacy of Cathelicidin Analogues in Localized Infection Models

| Compound | Animal Model | Key Findings | Reference |

|---|---|---|---|

| Cathelicidin-BF | Mouse ear swelling and skin colonization model (P. acnes) | Relieved ear swelling and granulomatous inflammation. | |

| P13#1 | Mouse subcutaneous infection model (S. aureus) | Highly effective in a localized infection model with negligible toxicity. | mdpi.com |

Efficacy in Systemic Infection Models

Role in Combating Antimicrobial Drug Resistance

A significant aspect of the therapeutic potential of this compound and its analogues lies in their activity against multidrug-resistant (MDR) bacteria. The unique membrane-targeting mechanism of action of many cathelicidins makes it less likely for bacteria to develop resistance compared to conventional antibiotics. mdpi.com

In vivo studies with cathelicidin analogues have demonstrated their efficacy against resistant pathogens. The python cathelicidin CATHPb1 showed significant protective effects in mouse models of both MRSA and VRSA infections. nih.gov Another reptilian cathelicidin, ΔPb-CATH4, displayed potent activity against antibiotic-resistant clinical isolates of E. coli and K. pneumoniae. asm.org More recently, the novel cathelicidin TS-CATH was shown to improve the survival rate of mice with ceftazidime-resistant E. coli bacteremia. The chicken cathelicidin analogue, C2-2, also improved survival rates and reduced bacterial load in chickens infected with MDR E. coli. These findings underscore the potential of this compound and its analogues as future therapies for infections caused by antibiotic-resistant bacteria.

Immunomodulatory Therapeutics

Beyond their direct antimicrobial actions, cathelicidins, including this compound, possess potent immunomodulatory capabilities that are crucial for their therapeutic effects. They can modulate the host's immune response to strike a balance between a robust defense against pathogens and the prevention of excessive, damaging inflammation.

Strategies for Balancing Inflammatory Responses

This compound has been shown to exert significant anti-inflammatory effects by inhibiting the production of key inflammatory mediators. biorxiv.org Research has demonstrated its ability to suppress the release of nitric oxide (NO) and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and monocyte chemoattractant protein-1 (MCP-1). biorxiv.org This anti-inflammatory activity is mediated, at least in part, by the inhibition of the Toll-like receptor 4 (TLR4) inflammatory signaling pathway, which is activated by LPS. biorxiv.orgelifesciences.org

The immunomodulatory functions of the broader cathelicidin family are well-documented and provide a framework for understanding the potential of this compound. These peptides can enhance the recruitment of immune cells like neutrophils and macrophages to the site of infection, a critical step in bacterial clearance. elifesciences.org For instance, the non-bactericidal cathelicidin PopuCATH was found to drive the influx of leukocytes in mice, which was essential for its protective efficacy. elifesciences.org At the same time, cathelicidins can dampen harmful inflammatory responses, as seen with BMAP-28, which significantly reduced TNF-α and IL-6 levels in a mouse model of sepsis. This dual functionality allows cathelicidins to orchestrate an effective yet controlled immune response to infection.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| PopuCATH |

| Cathelicidin-PP |

| BMAP-28 |

| CATHPb1 |

| Cathelicidin-BF |

| P13#1 |

| TS-CATH |

| ΔPb-CATH4 |

| C2-2 |

| D-galactosamine |

| Lipopolysaccharide (LPS) |

| Nitric Oxide (NO) |

| Tumor Necrosis Factor-alpha (TNF-α) |

| Interleukin-6 (IL-6) |

| Monocyte Chemoattractant Protein-1 (MCP-1) |

| Methicillin-resistant Staphylococcus aureus (MRSA) |

| Vancomycin-resistant Staphylococcus aureus (VRSA) |

| Paa yunnanensis |

| Staphylococcus aureus |

| Propionibacterium acnes |

| Pseudomonas aeruginosa |

| Escherichia coli |

Host-Directed Therapeutic Approaches

This compound, a peptide identified from the skin secretions of the frog Paa yunnanensis, demonstrates significant therapeutic potential through host-directed mechanisms, primarily by modulating the innate immune response. mdpi.com This approach focuses on tempering the host's inflammatory cascade, which can be detrimental in various pathological conditions, rather than directly targeting microbial pathogens. The principal mechanism underlying this immunomodulatory function is the inhibition of the Toll-like receptor 4 (TLR4) signaling pathway. elifesciences.org

This compound has a strong binding affinity for lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria and a potent activator of the TLR4 inflammatory response. By sequestering LPS, this compound prevents its interaction with TLR4 on immune cells such as macrophages. mdpi.comelifesciences.org This blockade effectively suppresses the downstream signaling cascade, leading to a significant reduction in the production of key pro-inflammatory mediators. Research has shown that this compound inhibits the release of nitric oxide (NO) and inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). researchgate.net

This anti-inflammatory action positions this compound and its potential analogues as promising candidates for conditions characterized by an overactive inflammatory response, such as sepsis and other inflammatory disorders. The ability to dampen harmful inflammation while preserving other necessary immune functions is a key advantage of this host-directed therapeutic strategy. nih.gov

Potential in Other Pre-clinical Disease Models

The immunomodulatory and tissue-reparative properties of cathelicidins have led to their investigation in a variety of pre-clinical disease models, suggesting a broad therapeutic window for this compound and its synthetic analogues.

Sepsis and Acute Liver Failure: In murine models of sepsis induced by LPS or cecal ligation and puncture (CLP), this compound has shown protective effects. Its ability to neutralize LPS is crucial in these models, mitigating the "cytokine storm" responsible for tissue damage and organ failure. Similarly, in a mouse model of acute liver failure induced by D-galactosamine and LPS, this compound demonstrated a strong capacity to neutralize endotoxins, resulting in improved survival rates and reduced liver injury. researchgate.net

Wound Healing: While direct studies on this compound in wound healing are limited, other amphibian-derived cathelicidins, such as cathelicidin-DM, have shown significant potential. In a mouse model of skin infection, cathelicidin-DM accelerated wound healing more effectively than gentamicin. acs.org The mechanisms involve promoting the proliferation and migration of keratinocytes, fibroblasts, and endothelial cells. Cathelicidins can also stimulate re-epithelialization and angiogenesis, crucial processes for tissue repair. Given the shared structural and functional characteristics among cathelicidins, it is plausible that this compound would exhibit similar pro-healing activities.

Inflammatory Bowel Disease (IBD): Cathelicidins have been investigated in murine models of colitis, a form of IBD. The human cathelicidin LL-37 and its shorter analogue KR-12 have been shown to alleviate intestinal inflammation in both 2,4,6-trinitrobenzenesulfonic acid (TNBS) and dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis models. The protective effects are attributed to reducing pro-inflammatory cytokines, enhancing mucus production, and modulating the gut microbiota. Given this compound's potent anti-inflammatory properties via TLR4 inhibition, it represents a strong candidate for future evaluation in IBD models.

Arthritis: In pre-clinical models of inflammatory arthritis, such as collagen-induced arthritis (CIA), the role of endogenous cathelicidins is complex. Levels of the mouse cathelicidin (CRAMP) are significantly elevated in the joints of CIA mice, correlating with inflammation. nih.gov However, administration of synthetic immunomodulatory peptides derived from cathelicidins, such as IG-19 (an analogue of LL-37), has been shown to control disease progression and reduce inflammation in the joints of these models. nih.gov This suggests that exogenous administration of specific cathelicidin analogues could have therapeutic benefits in autoimmune conditions like rheumatoid arthritis.

The table below summarizes the observed effects of this compound and other representative cathelicidins in various pre-clinical models.

| Peptide | Pre-clinical Model | Key Findings | Reference(s) |

| This compound | LPS-induced Sepsis (Mouse) | Neutralizes LPS; Reduces pro-inflammatory cytokines (TNF-α, IL-6). | |

| This compound | Acute Liver Failure (Mouse) | Strong endotoxin (B1171834) neutralization; Improved survival; Reduced liver injury. | researchgate.net |

| Cathelicidin-DM | Skin Wound Infection (Mouse) | Accelerated wound healing; Promoted re-epithelialization and granulation tissue formation. | acs.org |

| LL-37 / KR-12 | DSS & TNBS-induced Colitis (Mouse) | Reduced macroscopic and microscopic inflammation scores; Decreased pro-inflammatory markers. | |

| mCRAMP | DSS-induced Colitis (Mouse) | Ameliorated colitis; Increased colonic mucus thickness; Suppressed apoptosis. | |

| IG-19 (LL-37 analogue) | Collagen-Induced Arthritis (Mouse) | Controlled disease progression; Decreased inflammatory cell influx in joints. | nih.gov |

Advanced Research Methodologies and Characterization of Cathelicidin Py

Peptide Synthesis and Production Methods

The primary method for producing cathelicidin-PY for research purposes is solid-phase peptide synthesis (SPPS) . Specifically, an optimized on-resin synthesis using rapid flow Fluorenylmethyloxycarbonyl (Fmoc)-SPPS has been detailed. mdpi.com This process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin support.

An essential feature of this compound's structure is a disulfide bridge between the cysteine residues at positions 3 and 7 (Cys³ and Cys⁷). mdpi.com This intramolecular bond is typically formed on-resin after the linear peptide sequence has been assembled. Iodine-mediated oxidation is a common method employed to facilitate the formation of this disulfide bridge. mdpi.com Following the completion of the synthesis and disulfide bond formation, the peptide is cleaved from the resin and undergoes global deprotection of its side chains. mdpi.com The final crude product is then purified, typically using reverse-phase high-performance liquid chromatography (RP-HPLC), to achieve a high degree of purity for subsequent assays. mdpi.com

Researchers have also utilized these synthetic strategies to create analogues of this compound. mdpi.comresearchgate.net By substituting specific amino acids, such as replacing the cysteine residues with alanine (B10760859) to create a linear version, or by introducing lactam bridges, scientists can probe the structure-activity relationships of the peptide. mdpi.comresearchgate.net These synthetic modifications are crucial for understanding the role of the disulfide bridge and other structural motifs in the peptide's biological functions. mdpi.com

In Vitro and Ex Vivo Functional Assay Systems

A variety of in vitro and ex vivo assays have been employed to characterize the functional properties of this compound, ranging from its antimicrobial efficacy to its interactions with host cells and microbial components.

Antimicrobial Activity Assays

The antimicrobial potency of this compound is primarily assessed by determining its Minimum Inhibitory Concentration (MIC) against a panel of microorganisms. The broth microdilution method is a standard technique used for this purpose. In this assay, serial dilutions of the peptide are incubated with a standardized concentration of bacteria or fungi in a liquid growth medium. The MIC is defined as the lowest concentration of the peptide that visibly inhibits microbial growth after a specific incubation period.

This compound has demonstrated potent, broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. mdpi.com

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound Against Various Microorganisms

| Microorganism | Strain | MIC (μM) | Reference |

|---|---|---|---|

| Staphylococcus aureus | 2.74 | mdpi.com | |

| Escherichia coli | 1.37 - 2 | mdpi.com | |

| Pseudomonas aeruginosa | 5.48 | mdpi.com |

To understand the speed at which this compound kills microbes, time-kill kinetics assays are performed. These studies involve incubating a specific concentration of the peptide with a bacterial suspension and measuring the number of viable bacteria at various time points. Such assays have revealed that this compound exhibits rapid bactericidal activity.

Immunological and Cellular Assays

Beyond its direct antimicrobial effects, this compound exhibits significant immunomodulatory properties. Its anti-inflammatory activity has been investigated using various cellular assays. One key method involves using murine macrophage cell lines, such as RAW 264.7, stimulated with lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria. acs.org

The inhibitory effect of this compound on the production of pro-inflammatory mediators is then quantified. Assays for nitric oxide (NO) production and the secretion of inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and monocyte chemoattractant protein-1 (MCP-1) have demonstrated that this compound can significantly suppress the inflammatory response triggered by LPS. acs.org These findings suggest that this compound's therapeutic potential may extend to conditions involving excessive inflammation, such as sepsis. mdpi.com

The cytotoxicity of the peptide towards mammalian cells is a critical parameter evaluated to determine its therapeutic index. Hemolysis assays , which measure the peptide's ability to lyse red blood cells, and cytotoxicity assays using cell lines like RAW 264.7, are standard procedures. acs.org this compound has been shown to have low hemolytic activity and low cytotoxicity against this murine macrophage cell line at its active concentrations. acs.org

Membrane Interaction Studies

The primary mechanism by which many cathelicidins exert their antimicrobial effect is through interaction with and disruption of microbial cell membranes. The interaction between this compound and bacterial membranes has been investigated using several biophysical techniques.

The strong positive net charge (+6) of this compound facilitates its initial electrostatic attraction to the negatively charged components of bacterial membranes, such as LPS. researchgate.netNuclear Magnetic Resonance (NMR) titration experiments have been used to study the binding of this compound to LPS. researchgate.netacs.org By monitoring changes in the NMR spectrum of the peptide upon the addition of LPS, researchers have observed peak broadening for most of the peptide's residues, indicating a direct interaction. researchgate.net This suggests that the positively charged peptide binds to the negatively charged LPS, a key step in its mechanism of action against Gram-negative bacteria. researchgate.net

Further evidence of membrane disruption comes from scanning electron microscopy (SEM) , which has been used to visualize the effect of this compound on bacterial cell morphology. researchgate.net These studies have shown that the peptide causes perturbation of the bacterial cell membrane, leading to cell death. researchgate.net The ability of cathelicidins to permeabilize membranes can also be studied using dye leakage assays from lipid vesicles that mimic bacterial or mammalian membranes. nih.gov

Biofilm Disruption and Inhibition Studies

Bacterial biofilms, structured communities of bacteria encased in a self-produced matrix, are notoriously resistant to conventional antibiotics. The ability of antimicrobial peptides to inhibit the formation of biofilms or eradicate established ones is a significant area of research. plos.orgmdpi.com

Assays to evaluate antibiofilm activity typically involve incubating the peptide with bacteria under conditions that promote biofilm formation. mdpi.combrieflands.com The extent of biofilm inhibition is often quantified using crystal violet staining, which measures the total biofilm mass. mdpi.com To assess the viability of bacteria within the biofilm after treatment, metabolic assays or colony-forming unit (CFU) counting can be employed. While specific studies on this compound's antibiofilm activity are not extensively detailed in the provided context, the general methodology for testing other cathelicidins, such as LL-37, involves these techniques to determine both the prevention of biofilm formation and the dispersal of pre-formed biofilms. plos.org

Structural Elucidation Techniques

Understanding the three-dimensional structure of this compound is crucial for deciphering its mechanism of action and for the rational design of more potent and selective analogues. The two primary techniques used for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Circular Dichroism (CD) spectroscopy .

Circular Dichroism (CD) spectroscopy is used to investigate the secondary structure of the peptide in different environments. mdpi.comresearchgate.net In an aqueous phosphate (B84403) buffer, the CD spectrum of this compound is characteristic of a random coil conformation. mdpi.comresearchgate.net However, in a membrane-mimetic solvent like a TFE/water mixture, the spectrum changes significantly, indicating a conformational transition to a more ordered, α-helical structure. mdpi.comresearchgate.net This induced folding upon entering a hydrophobic environment is a hallmark of many membrane-active antimicrobial peptides. mdpi.com

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Lipopolysaccharide (LPS) |

| Nitric Oxide (NO) |

| Tumor Necrosis Factor-alpha (TNF-α) |

| Interleukin-6 (IL-6) |

| Monocyte Chemoattractant Protein-1 (MCP-1) |

| Trifluoroethanol (TFE) |

| Alanine |

| Cysteine |

| Fluorenylmethyloxycarbonyl (Fmoc) |

Gene Expression and Proteomic Analysis Techniques

The investigation of this compound at the molecular level relies on sophisticated techniques to understand its genetic expression and protein profile. These methods are crucial for elucidating the regulatory pathways and functional contexts of this antimicrobial peptide.

Gene Expression Analysis: The primary method for analyzing the gene expression of this compound involves Reverse Transcription Polymerase Chain Reaction (RT-PCR). acs.org This technique allows researchers to detect and quantify the messenger RNA (mRNA) transcripts of the this compound gene in various tissues. For instance, studies have utilized gene-specific primers in RT-PCR to analyze the expression profile of this compound across different tissues of the frog Paa yunnanensis, with actin often used as a control gene to normalize the expression levels. acs.org The general methodology for cathelicidin (B612621) gene expression analysis often involves isolating total RNA from tissues of interest, followed by reverse transcription to create complementary DNA (cDNA), which then serves as the template for PCR amplification with specific primers. researchgate.net The expression levels can be influenced by various stimuli, including bacterial components, indicating a role in the innate immune response.

Proteomic Analysis: On the protein level, Western blot analysis is a key technique used in studies involving this compound. acs.org While direct proteomic analysis of this compound expression is not extensively detailed in available literature, Western blotting is employed to detect the presence and quantity of specific proteins that are part of the mechanistic pathway influenced by this compound. For example, in a study on acute liver failure, Western blotting was used to measure the expression of apoptosis-associated proteins like caspase-3 in liver tissues from animal models treated with this compound. This immunodetection technique helps to confirm findings from immunohistochemistry and provides quantitative data on protein expression changes resulting from this compound activity.

Utilization of In vivo Animal Models for Mechanistic and Efficacy Studies

In vivo animal models are indispensable for evaluating the therapeutic efficacy and understanding the physiological mechanisms of this compound. These models allow for the study of the peptide's effects in a complex biological system, providing insights that in vitro assays cannot.

Mechanistic Studies: Animal models have been instrumental in defining the anti-inflammatory and cell-protective mechanisms of this compound. A key mechanism identified is its ability to inhibit the Toll-like receptor 4 (TLR4) inflammatory response pathway, which is typically activated by lipopolysaccharide (LPS), a component of Gram-negative bacteria. acs.org By binding to LPS and blocking TLR4 signaling, this compound can suppress the production of inflammatory mediators. acs.org

A notable example is the use of a mouse model of acute liver failure, induced by D-galactosamine and LPS. In this model, researchers used several analytical techniques to uncover the peptide's mechanism of action:

Histopathology: Hematoxylin and eosin (B541160) (HE) staining of liver tissues was used to observe pathological changes, revealing that this compound treatment reduced the severity of liver injury.

Immunohistochemistry: This technique was employed to detect the location and expression of specific proteins in the liver tissue. It showed that the expression of the apoptosis-related protein caspase-3 was significantly decreased in the group treated with this compound.

Western Blotting: This confirmed the immunohistochemistry findings, showing a consistent reduction in caspase-3 protein levels in the liver tissues of treated mice, indicating that this compound attenuates hepatocyte apoptosis.

Efficacy Studies: The efficacy of this compound and related cathelicidins has been demonstrated in various animal models of infection and inflammation. In the mouse model of acute liver failure, treatment with this compound significantly improved the survival rate of the animals. This highlights its potential as a protective agent in severe inflammatory conditions.

While studies specific to this compound in infection models are limited, research on other cathelicidins provides a framework for how its efficacy could be tested. For example, alligator cathelicidins have been shown to increase survival rates and decrease bacterial loads in the kidneys and livers of catfish challenged with Aeromonas hydrophila. oup.com Similarly, murine models of peritonitis and lung infections have been used to demonstrate that the in vivo efficacy of cathelicidins is often related to their ability to modulate the host immune response, such as recruiting neutrophils to the site of infection. These models are crucial for establishing the therapeutic potential of peptides like this compound.

Table of Research Findings from In Vivo Mouse Model of Acute Liver Failure

| Parameter Measured | Analytical Technique | Finding in this compound Treated Group | Reference |

|---|---|---|---|

| Survival Rate | Observation | Significantly improved compared to the liver failure group. | |

| Liver Injury | Hematoxylin and Eosin (HE) Staining | Reduced degree of pathological damage in liver tissue. | |

| Apoptosis Marker (Caspase-3) | Immunohistochemistry | Markedly reduced expression in liver tissue. |

Table of Compounds

| Compound Name | |

|---|---|

| Actin | |

| Caspase-3 | |

| This compound | |

| D-galactosamine |

Q & A

Q. What are the optimal synthetic methodologies for producing cathelicidin-PY, and how can experimental reproducibility be ensured?

this compound can be synthesized via microwave-assisted Fmoc solid-phase peptide synthesis (Fmoc-SPPS) using low-substitution aminomethyl polystyrene (AM-PS) resin and HCTU as a coupling reagent . To ensure reproducibility:

- Document resin substitution rates (e.g., 1.26 mmol g⁻¹), reaction temperatures (e.g., 75°C), and iodine-mediated disulfide bond formation protocols.

- Include step-by-step protocols in supplementary materials, adhering to guidelines for experimental detail (e.g., reagent purity, equipment specifications) .

Q. What analytical techniques are critical for characterizing the structural integrity of this compound and its analogs?

- Circular dichroism (CD) spectroscopy is essential for assessing secondary structural deviations in analogs .

- Pair with mass spectrometry (MS) and HPLC purity analysis to confirm molecular weight and homogeneity.

- Ensure compliance with reporting standards for spectral data, including baseline corrections and solvent effects .

Advanced Research Questions

Q. How should structure-activity relationship (SAR) studies be designed to evaluate this compound’s antimicrobial selectivity?

- Synthetic analog preparation : Modify N-terminal disulfide bonds or incorporate non-canonical residues (e.g., 2,4-diaminobutyric acid) to probe charge distribution and hydrophobicity .

- Activity assays : Use minimum inhibitory concentration (MIC) assays against Gram-positive/-negative bacteria and WST-8 metabolic activity assays to differentiate bactericidal vs. static effects .

- Include human plasma stability tests to assess pharmacokinetic relevance .

Q. How can researchers resolve contradictions in reported antimicrobial efficacy data for this compound analogs?

- Contextualize experimental conditions : Compare microbial strains, inoculum densities (e.g., 10⁵ CFU/mL), and incubation temperatures (e.g., 25°C vs. 37°C) across studies .

- Statistical rigor : Apply multivariate analysis to distinguish between technical variability (e.g., peptide batch differences) and biological significance .

- Use systematic review frameworks (e.g., PICO) to align outcomes with hypotheses and prior literature .

Q. What methodologies are recommended for assessing this compound’s stability in biological matrices?

- Plasma incubation assays : Quantify peptide degradation over time using HPLC or MS, normalized to control samples .

- Protease susceptibility profiling : Co-incubate with serum proteases (e.g., trypsin) and monitor fragmentation kinetics.

- Report stability metrics (e.g., half-life) alongside experimental parameters (e.g., plasma source, anticoagulant used) .

Methodological and Data Presentation Guidelines

Q. How should large-scale datasets from SAR studies be organized and presented for peer review?

- Structured tables : Include columns for analog ID, sequence modifications, MIC values, plasma stability (%), and CD spectral peaks .

- Supplementary materials : Upload raw spectral data, chromatograms, and statistical code (e.g., R/Python scripts) in standardized formats (e.g., .csv, .txt) .

- Reference Beilstein Journal guidelines for table formatting, footnotes, and compound numbering .

Q. What integrative approaches are effective for correlating structural data (e.g., CD) with functional outcomes (e.g., MIC)?

- Multivariate regression models : Link CD-derived α-helix content to MIC values, controlling for peptide charge and hydrophobicity.

- Heatmap visualization : Map structural features (e.g., disulfide bond presence) against antimicrobial activity across analogs .

- Validate correlations using cross-study datasets and sensitivity analyses .

Q. How can hypothesis-driven research frameworks (e.g., FINER criteria) improve experimental design for this compound studies?

- Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products